molecular formula C31H34N2O3 B1323215 (R)-8-(Benzyloxy)-5-(2-((5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino)-1-hydroxyethyl)quinolin-2(1H)-one CAS No. 435273-75-9

(R)-8-(Benzyloxy)-5-(2-((5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino)-1-hydroxyethyl)quinolin-2(1H)-one

Cat. No. B1323215
M. Wt: 482.6 g/mol
InChI Key: OTINTMLHLKCOBW-NDEPHWFRSA-N
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Description

The compound’s name suggests it’s a quinolinone derivative with various substituents. Quinolinones are a class of compounds that have a wide range of biological activities.



Synthesis Analysis

The synthesis would likely involve the formation of the quinolinone core, followed by the addition of the various substituents. The exact methods would depend on the specific reactivity of the starting materials and the desired configuration of the final product.



Molecular Structure Analysis

The structure analysis would involve determining the positions and configurations of the various substituents on the quinolinone core. Techniques like NMR and X-ray crystallography could be used.



Chemical Reactions Analysis

This would involve studying how the compound reacts under various conditions. This could provide insights into its stability and possible transformations.



Physical And Chemical Properties Analysis

This would involve determining properties like melting point, boiling point, solubility, and stability. These properties can influence how the compound can be handled and used.


Scientific Research Applications

Synthesis and Biological Applications

  • Synthesis and Antimicrobial Activity : Novel substituted quinolin-2(1H)-one derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory activity (Kumar, Fernandes, & Kumar, 2014).
  • Antioxidant and Cytotoxic Activity : Other related quinolin-2(1H)-one compounds have been synthesized and tested for their antioxidant activity and cytotoxic effects against cancer cells (Kumar, Fernandes, & Kumar, 2016).

Therapeutic Potential and Molecular Insights

  • Anticancer Properties : A study on benzo[d]thiazolyl substituted-2-quinolone hybrids found significant anticancer activity, highlighting the potential therapeutic uses of quinolin-2(1H)-one derivatives (Bolakatti et al., 2020).
  • Neurotropic Effects : Research into the psycho- and neurotropic properties of certain quinolin-4-ones has uncovered compounds with promising sedative and anti-amnesic activities, suggesting potential applications in treating neurological disorders (Podolsky, Shtrygol’, & Zubkov, 2017).

Radiopharmaceutical and Imaging Applications

  • Radiotracer Development : Quinolines have been investigated for their potential use in radiotracer development, aiding in the imaging of GABAA- and GABAB-benzodiazepine receptors, a crucial aspect of neuroscientific research (Moran et al., 2012).

Safety And Hazards

Safety studies would need to be conducted to determine if the compound poses any risks. This could involve toxicity studies and assessments of environmental impact.


Future Directions

Future research could involve further exploration of the compound’s properties and potential uses. This could involve more detailed studies of its mechanism of action, or the development of new synthesis methods.


properties

IUPAC Name

5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-phenylmethoxy-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34N2O3/c1-3-21-14-23-16-25(17-24(23)15-22(21)4-2)32-18-28(34)26-10-12-29(31-27(26)11-13-30(35)33-31)36-19-20-8-6-5-7-9-20/h5-15,25,28,32,34H,3-4,16-19H2,1-2H3,(H,33,35)/t28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTINTMLHLKCOBW-NDEPHWFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C2CC(CC2=C1)NCC(C3=C4C=CC(=O)NC4=C(C=C3)OCC5=CC=CC=C5)O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C=C2CC(CC2=C1)NC[C@@H](C3=C4C=CC(=O)NC4=C(C=C3)OCC5=CC=CC=C5)O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40634727
Record name 8-(Benzyloxy)-5-{(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl}quinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-8-(Benzyloxy)-5-(2-((5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino)-1-hydroxyethyl)quinolin-2(1H)-one

CAS RN

435273-75-9
Record name 8-(Benzyloxy)-5-{(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl}quinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 435273-75-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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